![molecular formula C15H11F3O3S B296012 4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and anticancer effects by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and various diseases. This compound has also been found to modulate the activity of enzymes involved in lipid metabolism, suggesting its potential as a treatment for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. Additionally, this compound exhibits potent biological activity at low concentrations, making it a cost-effective reagent for use in cell-based assays. However, this compound is also known to be unstable under certain conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde. One area of interest is the development of this compound derivatives with improved stability and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and stable derivatives.
Synthesemethoden
The synthesis of 4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde involves the reaction of 4-formylbenzaldehyde with trifluoromethylphenylsulfone in the presence of a base. This reaction results in the formation of this compound as a yellow solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, this compound has been found to inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
Eigenschaften
Molekularformel |
C15H11F3O3S |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)13-2-1-3-14(8-13)22(20,21)10-12-6-4-11(9-19)5-7-12/h1-9H,10H2 |
InChI-Schlüssel |
YOGCGIAETKEWGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC2=CC=C(C=C2)C=O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC2=CC=C(C=C2)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


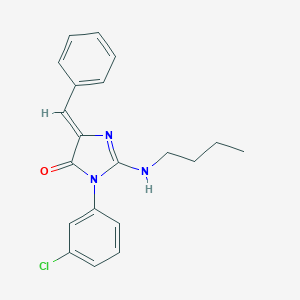
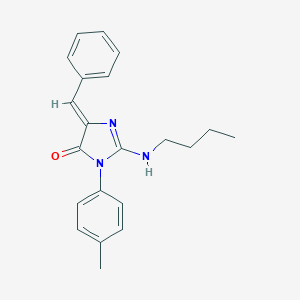

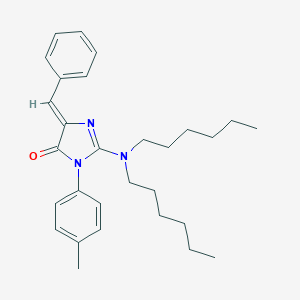



![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
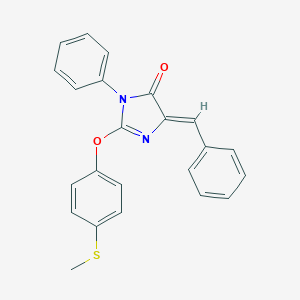
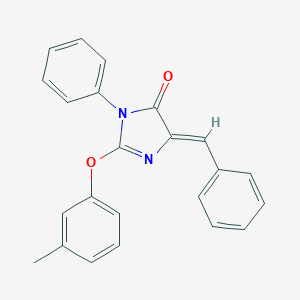
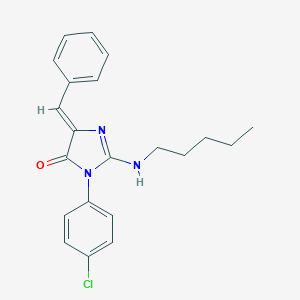
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)

